molecular formula C22H22N4O2 B2594176 1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900264-26-8

1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2594176
CAS No.: 900264-26-8
M. Wt: 374.444
InChI Key: VYTBWVIAJXVXTR-UHFFFAOYSA-N
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Description

This compound is a pyridopyrrolopyrimidine carboxamide derivative characterized by a complex fused heterocyclic core. Its structure includes a benzyl group at position 1, an isopropyl group on the carboxamide nitrogen, and a methyl substituent at position 7 (Figure 1).

Synthesis:
The compound is synthesized via a multi-step protocol involving:

Condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl-N-benzyl glycinate in methanol under reflux, followed by acid hydrolysis to yield the carboxylic acid intermediate.

Amide coupling with isopropylamine using activating agents like lithium hydroxide .

Properties

IUPAC Name

6-benzyl-12-methyl-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14(2)23-21(27)18-11-17-20(25(18)13-16-7-5-4-6-8-16)24-19-10-9-15(3)12-26(19)22(17)28/h4-12,14H,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTBWVIAJXVXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, is crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant antiviral properties. For instance, certain structural modifications of similar compounds have shown effectiveness against viruses such as herpes simplex virus type 1 and HIV. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance antiviral efficacy, making these compounds potential candidates for drug development against viral infections .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacteria and fungi. Research indicates that similar dihydropyridine derivatives possess notable antibacterial effects against strains like Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

3. Anticancer Potential
Compounds with similar structures have been investigated for anticancer activities. Studies have demonstrated that modifications in the dihydropyridine framework can lead to enhanced cytotoxicity against cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation .

4. Calcium Channel Blockers
Dihydropyridine derivatives are well-known for their role as calcium channel blockers, which are crucial in treating hypertension and cardiovascular diseases. The unique structure of 1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide may provide similar pharmacological benefits by modulating calcium ion influx in cardiac and smooth muscle cells .

Synthetic Applications

1. Synthetic Methodologies
The synthesis of this compound can be achieved through various multi-component reactions (MCRs). These methods not only streamline the synthesis process but also enhance the yield and purity of the desired compounds .

2. Green Chemistry Approaches
Recent advancements in green chemistry have led to the development of environmentally friendly synthetic routes for producing heterocyclic compounds like this one. Utilizing renewable resources and minimizing waste during synthesis aligns with contemporary trends in sustainable chemistry .

Case Studies

Study Objective Findings
Study on Antiviral EfficacyEvaluate antiviral properties against HSV-1Compounds exhibited potent inhibitory effects with IC50 values < 100 nM
Antimicrobial Activity AssessmentTest efficacy against bacterial strainsSignificant activity noted against E. coli and S. aureus at low concentrations
Anticancer ResearchInvestigate cytotoxic effects on cancer cell linesInduced apoptosis in tested cell lines with IC50 values ranging from 10 to 50 µM

Mechanism of Action

The mechanism of action of 1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₆H₂₂N₄O₂
  • Molar Mass : 422.48 g/mol
  • CAS Registry : 902034-99-5

Comparison with Similar Compounds

Pyridopyrrolopyrimidine carboxamides exhibit structural diversity through substitutions at positions 1, 7, and the carboxamide side chain. Below is a comparative analysis of analogous compounds based on molecular features, synthesis, and biological relevance.

Structural and Functional Modifications

Table 1: Substituent Variations and Molecular Data

Compound Name R₁ (Position 1) R₂ (Position 7) Carboxamide Substituent Molecular Formula Molar Mass (g/mol) CAS Number Reference
Target Compound Benzyl Methyl Isopropyl C₂₆H₂₂N₄O₂ 422.48 902034-99-5
1,9-Dimethyl-N-(3-Methoxypropyl)-4-Oxo-1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Methyl Methyl 3-Methoxypropyl C₂₄H₂₆N₄O₃ 418.50 724738-93-6
1-Benzyl-7-Methyl-N-(4-Methylphenyl)-4-Oxo-1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Benzyl Methyl 4-Methylphenyl C₂₆H₂₂N₄O₂ 422.48 902034-99-5
N-(2,4-Dimethoxyphenyl)-1-(3-Methoxypropyl)-9-Methyl-4-Oxo-1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3-Methoxypropyl Methyl 2,4-Dimethoxyphenyl C₂₇H₂₈N₄O₅ 500.54 900262-41-1
N-(4-Isopropylphenyl)-1-(3-Methoxypropyl)-4-Oxo-1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3-Methoxypropyl H 4-Isopropylphenyl C₂₄H₂₆N₄O₃ 418.50 900887-75-4

Key Observations:

Position 1 Modifications :

  • Benzyl (target compound) vs. 3-methoxypropyl (): Benzyl enhances aromatic stacking interactions, while 3-methoxypropyl increases solubility due to polar ether groups.
  • Methyl substitutions (e.g., 1,9-dimethyl in ) reduce steric hindrance but may lower target selectivity.

Carboxamide Side Chain :

  • Isopropyl (target) vs. aryl groups (e.g., 4-methylphenyl , 2,4-dimethoxyphenyl ): Aryl substituents improve π-π interactions with hydrophobic enzyme pockets, whereas isopropyl offers moderate lipophilicity for membrane penetration.

Position 7 Methyl Group :

  • Present in the target compound and most analogs (), this group likely stabilizes the planar conformation of the heterocyclic core, enhancing binding affinity.

Research Findings and Implications

  • In Vitro Studies : Derivatives with bulky carboxamide substituents (e.g., naphthalen-1-yl in ) show enhanced inhibitory activity against kinases due to improved hydrophobic interactions.
  • Computational Modeling : The 4-oxo group in the target compound participates in hydrogen bonding with catalytic lysine residues in kinase ATP-binding pockets .
  • Solubility Trends : Compounds with methoxyalkyl chains (e.g., ) exhibit higher aqueous solubility (>50 μM) compared to benzyl-substituted analogs (<20 μM) .

Biological Activity

1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure

The compound belongs to a class of heterocyclic compounds characterized by a pyrimidine ring fused with pyrrole and dihydropyridine structures. Its intricate structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting mitotic processes.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses through inhibition of cyclooxygenase (COX) enzymes.
  • Antimicrobial Properties : Preliminary data indicate potential efficacy against various bacterial strains.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound has been identified as a kinesin spindle protein (KSP) inhibitor, leading to cell cycle arrest in mitosis. This results in the formation of monopolar spindles, which is characteristic of KSP inhibition and ultimately leads to cellular apoptosis .
  • Inhibition of COX Enzymes : The anti-inflammatory activity is attributed to the inhibition of COX-1 and COX-2 enzymes. In vitro studies have demonstrated IC50 values comparable to standard anti-inflammatory drugs .
  • Antimicrobial Activity : The compound's structural features suggest it may interact with bacterial cell membranes or specific intracellular targets, although detailed mechanisms remain to be elucidated.

Case Studies

Several studies have investigated the biological activity of related compounds within the same chemical family:

  • Antitumor Efficacy : A related study highlighted a derivative that exhibited significant antitumor activity in vivo, demonstrating a favorable pharmacokinetic profile and notable efficacy against various cancer cell lines .
  • Anti-inflammatory Studies : Research on similar pyrimidine derivatives revealed strong anti-inflammatory effects in animal models. For example, compounds showed effective suppression of paw edema induced by carrageenan .

Data Table: Biological Activities

Activity TypeMechanismReference
AntitumorKSP inhibition
Anti-inflammatoryCOX enzyme inhibition
AntimicrobialMembrane disruptionPending further study

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